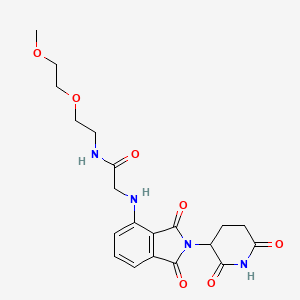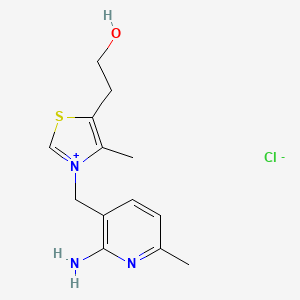![molecular formula C16H13NO2S B12934958 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid CAS No. 54466-89-6](/img/structure/B12934958.png)
2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Phenyl-1H-indol-3-yl)thio)acetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with a phenyl group and a thioacetic acid moiety attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Phenyl-1H-indol-3-yl)thio)acetic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Thioacetic Acid Moiety: The thioacetic acid moiety can be attached via a nucleophilic substitution reaction, where a thiol group reacts with a suitable electrophile.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thioacetic acid moiety is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group in the thioacetic acid moiety to an alcohol.
Substitution: The indole core can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonic acids can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
2-((2-Phenyl-1H-indol-3-yl)thio)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((2-Phenyl-1H-indol-3-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in cell elongation and division.
5-Phenyl-1H-indole-3-acetic acid: A similar compound with a phenyl group attached to the indole core.
Uniqueness: 2-((2-Phenyl-1H-indol-3-yl)thio)acetic acid is unique due to the presence of the thioacetic acid moiety, which imparts distinct chemical and biological properties compared to other indole derivatives. This structural feature allows it to participate in specific chemical reactions and interact with unique molecular targets.
Properties
CAS No. |
54466-89-6 |
|---|---|
Molecular Formula |
C16H13NO2S |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C16H13NO2S/c18-14(19)10-20-16-12-8-4-5-9-13(12)17-15(16)11-6-2-1-3-7-11/h1-9,17H,10H2,(H,18,19) |
InChI Key |
VCEILAWWSHXJIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


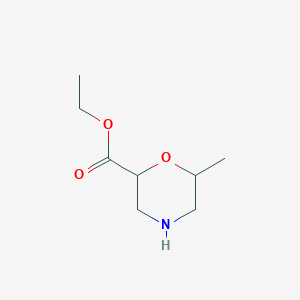
![2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B12934890.png)

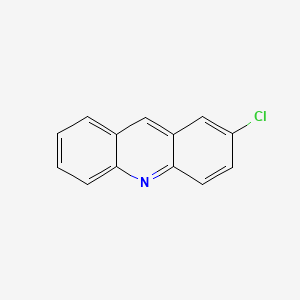
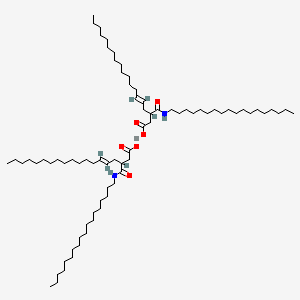
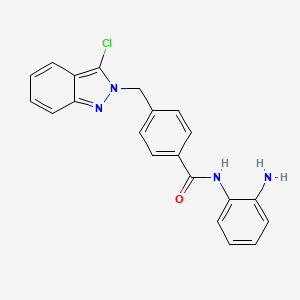
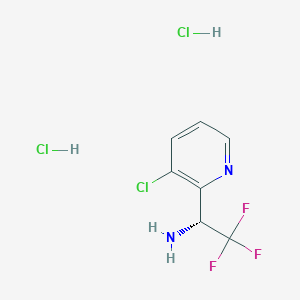

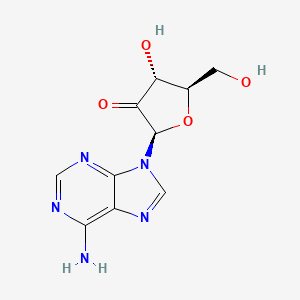
![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B12934943.png)
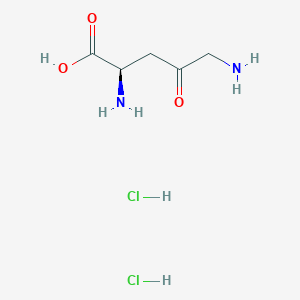
![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B12934970.png)
